(3-Methoxy-phenylamino)-phenyl-acetic acid
Overview
Description
(3-Methoxy-phenylamino)-phenyl-acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and another phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-phenylamino)-phenyl-acetic acid typically involves the reaction of 3-methoxyaniline with phenylacetic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 3-methoxyaniline and the carboxyl group of phenylacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) might be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-phenylamino)-phenyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The amino group can be reduced to form an amine, which can further react with other electrophiles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-hydroxy-phenylamino-phenyl-acetic acid.
Reduction: Formation of 3-methoxy-phenylamine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
(3-Methoxy-phenylamino)-phenyl-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-phenylamino)-phenyl-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-Methoxybenzenepropanoic acid
- 3-Methoxyhydrocinnamic acid
Uniqueness
(3-Methoxy-phenylamino)-phenyl-acetic acid is unique due to the presence of both an amino group and a methoxy group on the phenyl rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methoxyanilino)-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-13-9-5-8-12(10-13)16-14(15(17)18)11-6-3-2-4-7-11/h2-10,14,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPPLCIPLZGHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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